molecular formula C11H13Cl2NOS B2838621 3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide CAS No. 92546-78-6

3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide

Cat. No. B2838621
CAS RN: 92546-78-6
M. Wt: 278.19
InChI Key: PQQBORHPHPWQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide is a chemical compound with the molecular formula C11H13Cl2NOS . It has an average mass of 278.198 Da and a mono-isotopic mass of 277.009491 Da . This product is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of 3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide can be analyzed using various techniques such as X-ray diffraction, NMR, FT-IR, and UV-Vis . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide include its molecular formula (C11H13Cl2NOS), average mass (278.198 Da), and mono-isotopic mass (277.009491 Da) . Additional properties such as boiling point, melting point, and density can be obtained from specialized chemical databases .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • A study on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including compounds structurally related to 3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide, explored their potential as drug candidates for Alzheimer’s disease treatment. These compounds were evaluated for enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer's disease, indicating their potential therapeutic applications (Rehman et al., 2018).

Synthetic, Mechanistic, and Structural Studies

  • Another research effort focused on the synthetic, mechanistic, and structural studies related to 1,2,4-Dithiazolidine-3,5-dione, exploring the reactions of related sulfonamide compounds, providing insights into the complex chemistry and potential applications of these compounds in the development of new materials and chemicals (Chen et al., 1996).

Antimicrobial Properties

  • Arylsubstituted Halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have been synthesized, including structures similar to the query compound. These studies found that such compounds exhibit antimicrobial properties, suggesting their use in developing new antibacterial and antifungal agents (Baranovskyi et al., 2018).

Environmental Degradation Studies

  • Research on the degradation of certain anilides, including N-(3,4-dichlorophenyl)propanamide (a structurally related compound), by TiO2 catalysis under UV-A and solar light, was conducted to understand the environmental fate of these compounds. The study provided insights into the mechanisms of photodegradation and potential environmental impacts (Sturini et al., 1997).

Insecticidal Activity

  • The discovery and characterization of sulfoxaflor, a novel insecticide targeting sap-feeding pests, have been researched. Sulfoxaflor shows broad-spectrum efficacy against many sap-feeding insect pests, offering a new approach to pest control in agriculture. This study highlights the importance of developing new classes of insecticides to address resistance issues and ensure effective pest management (Zhu et al., 2011).

properties

IUPAC Name

3-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NOS/c12-6-5-11(15)14-7-8-16-10-3-1-9(13)2-4-10/h1-4H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQBORHPHPWQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNC(=O)CCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide

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